molecular formula C7H7N3OS2 B2503677 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one CAS No. 878683-49-9

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B2503677
CAS No.: 878683-49-9
M. Wt: 213.27
InChI Key: PMMSEIYOKZZFNY-UHFFFAOYSA-N
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Description

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazolidinone core, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methyl-2-aminothiazole with thiourea and chloroacetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one stands out due to its dual thiazole and thiazolidinone rings, which contribute to its diverse biological activities. Its unique structure allows for multiple points of chemical modification, making it a versatile scaffold for drug development .

Properties

IUPAC Name

2-imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS2/c1-4-2-13-7(9-4)10-5(11)3-12-6(10)8/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMSEIYOKZZFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(=O)CSC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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